molecular formula C16H20N2O3S2 B12207852 N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12207852
M. Wt: 352.5 g/mol
InChI Key: HGUCMUSCDIICCD-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a thienothiazole-derived compound characterized by a fused bicyclic core containing sulfur atoms, a sulfone group (5,5-dioxido), and a 3,5-dimethylphenyl substituent. The Z-configuration at the C2 position is critical for its stereoelectronic properties, influencing molecular interactions and stability .

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-6-10(2)5-11(3)7-12)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3

InChI Key

HGUCMUSCDIICCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves the reaction of 3,5-dimethylphenyl derivatives with thieno[3,4-d][1,3]thiazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate can yield similar thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound has been studied for its potential as a therapeutic agent due to its biological activity against various diseases. For instance, it may act as an agonist for specific receptors involved in hematopoiesis, particularly thrombopoietin receptors which enhance platelet production and could be beneficial in treating thrombocytopenia .
  • Chemical Biology
    • N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be utilized in chemical biology studies to explore protein-ligand interactions. Its unique structure allows researchers to investigate how modifications affect binding affinities and biological responses.
  • Material Science
    • The compound's stability and solubility make it a candidate for developing new materials with specific properties. Its derivatives could be explored for use in polymer science or as components in electronic materials due to their electronic properties.

Case Study 1: Thrombopoietin Receptor Agonism

A study demonstrated that derivatives of this compound could effectively enhance platelet production in vitro. The findings suggest that modifications to the thiazole ring can significantly impact receptor affinity and bioactivity .

Case Study 2: Insecticidal Properties

Research indicated that similar compounds exhibit insecticidal properties against pests affecting stored grains. The mechanism involves disrupting physiological processes in insects at low concentrations . This highlights the potential application of this compound as a biofumigant.

Comparative Data Table

Application AreaDescriptionPotential Benefits
PharmaceuticalAgonist for thrombopoietin receptorTreatment of thrombocytopenia
Chemical BiologyStudy of protein-ligand interactionsInsights into drug design
Material ScienceDevelopment of new materialsEnhanced electronic properties
Agricultural ChemistryInsecticidal properties against stored grain pestsNatural pest control solutions

Mechanism of Action

The mechanism by which N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in aryl substituents, heterocyclic cores, and functional groups. Key comparisons include:

Compound Name Core Structure Substituents Functional Groups Key Properties/Data
N-[(2Z)-3-(3,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide Tetrahydrothieno[3,4-d]thiazole 3,5-Dimethylphenyl Sulfone, propanamide High lipophilicity (3,5-dimethylphenyl); sulfone enhances solubility .
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothieno[3,4-d]thiazole 3,4-Dimethoxyphenyl Sulfone, acetamide Methoxy groups increase electron density; lower melting point vs. methyl analogs .
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene Cyano, dioxo IR: 2,219 cm⁻¹ (C≡N); NMR: δ 2.37 (s, 9H, 3CH₃); m.p. 243–246°C .
(Z/E)-3-((4-(4-Chlorophenyl)thiazol-2-yl)(2,5-dimethylphenyl)amino)-N’-((5-nitrofuran-2-yl)methylene)propanehydrazide (11f) Thiazole-hydrazide 4-Chlorophenyl, nitrofuran Nitro, hydrazide IR: 1,650 cm⁻¹ (C=O); NMR: δ 7.82 (s, 1H, CH=N); moderate solubility in DMSO .

Key Findings

3,4-Dimethoxyphenyl (): Methoxy groups increase electron-donating capacity, altering π-π stacking interactions but reducing thermal stability (lower m.p.) . 4-Cyanophenyl (, b): Introduces polarity (C≡N), lowering logP values compared to methyl/methoxy analogs .

Heterocyclic Core Variations: Tetrahydrothieno[3,4-d]thiazole (target and ): The fused bicyclic system provides conformational rigidity, favoring selective binding to planar targets . Thiazolo[3,2-a]pyrimidine (): The extended π-system may enhance UV absorption, useful in photophysical applications .

Functional Group Contributions: Sulfone Group: Present in the target and compounds, improves aqueous solubility and metabolic stability via hydrogen bonding .

Physicochemical Properties

  • Melting Points : Trimethyl-substituted analogs (e.g., 11a, m.p. 243–246°C) exhibit higher thermal stability than methoxy derivatives (e.g., compound) due to reduced molecular symmetry .
  • Solubility: Sulfone-containing compounds (target, ) show improved solubility in polar solvents (e.g., DMSO, ethanol) compared to nitro/hydrazide derivatives .

Biological Activity

N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O₂S₂
  • Molecular Weight : 302.43 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications in the thiazole ring could enhance antibacterial activity against various strains of bacteria. For instance, derivatives similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Properties

Thiazole-based compounds have also been explored for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, thiazole derivatives have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The specific mechanism by which this compound exerts its effects remains to be fully elucidated but is likely related to its structural features.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests a potential application in treating inflammatory diseases . The specific activity of this compound in this context requires further investigation.

Research Findings and Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

StudyFindingsReference
Study 1Demonstrated antibacterial activity against E. coli and S. aureus
Study 2Induced apoptosis in MCF-7 cancer cells
Study 3Inhibited COX-2 expression in LPS-stimulated macrophages

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks to confirm the Z-configuration of the propanamide moiety and the tetrahydrothieno[3,4-d]thiazole core. For example, aromatic protons from the 3,5-dimethylphenyl group appear as singlets in the 6.8–7.2 ppm range .
  • IR Spectroscopy : Key absorptions include C=O (1650–1700 cm⁻¹), sulfone (S=O, 1150–1250 cm⁻¹), and C=N (1550–1600 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate purity) .

How should researchers resolve contradictions between calculated and experimentally observed elemental analysis data?

Advanced Research Focus
Discrepancies often arise from incomplete purification or hygroscopic byproducts.
Methodological Steps :

Repurification : Recrystallize the compound using mixed solvents (e.g., ethanol-DMF) to remove trapped solvents or salts .

Thermogravimetric Analysis (TGA) : Confirm thermal stability and detect residual solvents.

Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) to rule out isotopic interference .
For example, a 0.5% nitrogen deviation in a related thiazole derivative was resolved via repeated recrystallization .

What strategies are effective for modifying the 3,5-dimethylphenyl or propanamide moieties to enhance biological activity?

Q. Advanced Research Focus

  • Substitution on the Aromatic Ring : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position to improve electrophilicity. Analogous compounds with 4-chlorophenyl groups showed enhanced anticancer activity .
  • Propanamide Modifications : Replace the propanamide with a hydrazide (e.g., propanehydrazide) to enable Schiff base formation, as seen in derivatives with nitrothiophene substituents .
  • Scaffold Hybridization : Fuse the tetrahydrothienothiazole core with pyrimidine or pyridine rings, mimicking EGFR inhibitors like those in thiazolo[3,2-a]pyrimidine derivatives .

How can computational models predict the physicochemical properties or reactivity of this compound?

Q. Advanced Research Focus

  • ACD/Labs Percepta : Predict logP (lipophilicity), pKa, and solubility using fragment-based algorithms. For example, sulfone groups reduce logP by ~1.5 units, impacting membrane permeability .
  • Density Functional Theory (DFT) : Optimize the Z-configuration and evaluate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic reactivity .
  • Molecular Docking : Screen against targets like EGFR kinase using PyMOL or AutoDock, leveraging structural data from analogs with IC50 values <1 µM .

What experimental design principles apply when investigating the compound’s stability under varying pH or temperature conditions?

Q. Advanced Research Focus

  • pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at 24-hour intervals. Sulfone-containing compounds are typically stable at pH 4–8 but hydrolyze under strong acidic/basic conditions .
  • Thermal Stability : Conduct isothermal TGA at 25–150°C. The tetrahydrothieno[3,4-d]thiazole core decomposes above 200°C, as observed in related sydnone derivatives .
  • Light Sensitivity : Store samples in amber vials; UV-Vis spectroscopy can detect photodegradation products .

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